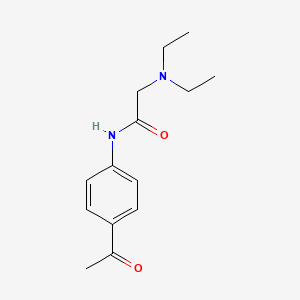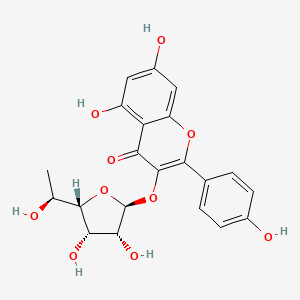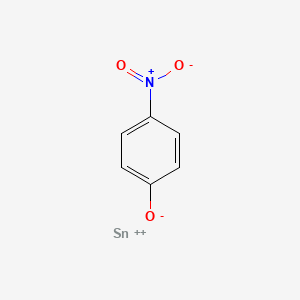
p-Nitrophenol tin(II) salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
p-Nitrophenol tin(II) salt: is a chemical compound that combines p-nitrophenol with tin(II) ions. p-Nitrophenol, also known as 4-nitrophenol, is an aromatic compound with the chemical formula C6H5NO3. It is a yellow crystalline solid that is soluble in water and organic solvents. Tin(II) ions, on the other hand, are derived from tin, a post-transition metal. The combination of these two components results in a compound with unique properties and applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Hydrolysis of 4-chloronitrobenzene: This method involves the hydrolysis of 4-chloronitrobenzene in the presence of a base such as sodium hydroxide to produce p-nitrophenol. The p-nitrophenol is then reacted with tin(II) chloride to form p-nitrophenol tin(II) salt.
Nitration of Phenol: Phenol is nitrated using a mixture of nitric acid and sulfuric acid to produce p-nitrophenol. The p-nitrophenol is then reacted with tin(II) chloride to form the desired compound.
Industrial Production Methods: The industrial production of this compound typically involves large-scale nitration of phenol followed by reaction with tin(II) chloride. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions:
Reduction: p-Nitrophenol tin(II) salt can undergo reduction reactions where the nitro group is reduced to an amine group. Common reducing agents include sodium borohydride and hydrogen gas.
Substitution: The compound can participate in substitution reactions where the nitro group is replaced by other functional groups. This can be achieved using various reagents depending on the desired product.
Complexation: Tin(II) ions can form complexes with other ligands, leading to the formation of coordination compounds.
Common Reagents and Conditions:
Reducing Agents: Sodium borohydride, hydrogen gas.
Substitution Reagents: Halogens, alkylating agents.
Complexation Reagents: Ligands such as phosphines and amines.
Major Products:
Reduction: p-Aminophenol.
Substitution: Various substituted phenols.
Complexation: Tin(II) coordination complexes.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: p-Nitrophenol tin(II) salt is used as a catalyst in various organic reactions, including reductions and substitutions.
Analytical Chemistry: The compound is used in spectrophotometric analysis due to its distinct absorption properties.
Biology:
Enzyme Inhibition: this compound is studied for its potential to inhibit certain enzymes, making it useful in biochemical research.
Medicine:
Drug Development: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry:
Manufacturing: this compound is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of p-nitrophenol tin(II) salt involves its interaction with molecular targets such as enzymes and receptors. The nitro group of p-nitrophenol can undergo reduction to form reactive intermediates that interact with biological molecules. Tin(II) ions can form complexes with various ligands, influencing the activity of enzymes and other proteins. The compound’s effects are mediated through these interactions, leading to changes in biochemical pathways and cellular functions.
Comparación Con Compuestos Similares
4-Nitrophenol: Similar in structure but lacks the tin(II) component.
2-Nitrophenol: An isomer of p-nitrophenol with different chemical properties.
4-Aminophenol: A reduction product of p-nitrophenol with different reactivity.
Uniqueness: p-Nitrophenol tin(II) salt is unique due to the presence of both the nitrophenol and tin(II) components. This combination imparts distinct chemical and physical properties, making it useful in a variety of applications that are not possible with other similar compounds.
Propiedades
Número CAS |
57936-22-8 |
|---|---|
Fórmula molecular |
C6H4NO3Sn+ |
Peso molecular |
256.81 g/mol |
Nombre IUPAC |
4-nitrophenolate;tin(2+) |
InChI |
InChI=1S/C6H5NO3.Sn/c8-6-3-1-5(2-4-6)7(9)10;/h1-4,8H;/q;+2/p-1 |
Clave InChI |
AJECNOLXAVPEFR-UHFFFAOYSA-M |
SMILES canónico |
C1=CC(=CC=C1[N+](=O)[O-])[O-].[Sn+2] |
Números CAS relacionados |
100-02-7 (Parent) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



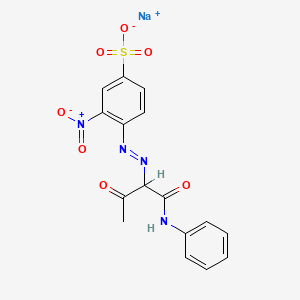
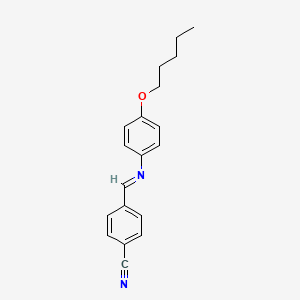
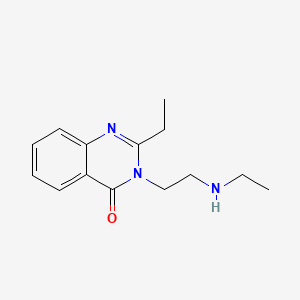
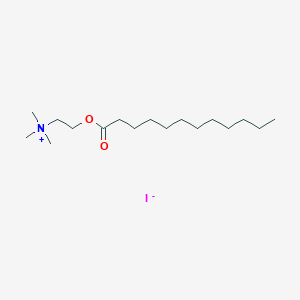

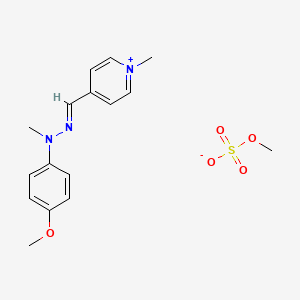
![2-[7-(Benzenesulfonyl)-4-chloroisoquinolin-1-yl]guanidine;hydrochloride](/img/structure/B13761552.png)
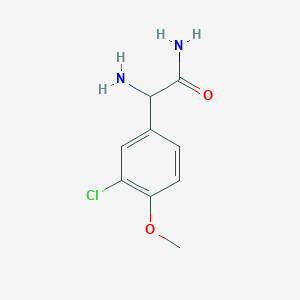
![N-[4-[(4-Hydroxy[1,1'-biphenyl]-3-YL)azo]phenyl]acetamide](/img/structure/B13761572.png)

![4-[(4S)-2,2,5,5-tetramethyl-1,3-dioxolan-4-yl]butan-2-one](/img/structure/B13761585.png)
